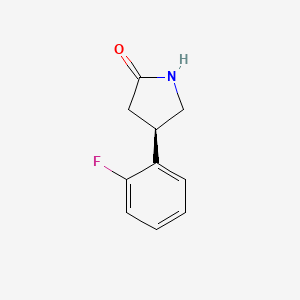

(R)-4-(2-Fluorophenyl)pyrrolidin-2-one

Description

The exploration of novel chemical entities is paramount for advancing scientific frontiers. The compound (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is positioned at the intersection of several critical areas of chemical research, making it a molecule of considerable interest for synthetic and medicinal chemists. Its structure suggests potential applications in areas where chirality and specific molecular interactions are crucial.

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry and a versatile building block in organic synthesis. nih.govnbinno.comresearchgate.net This structural motif is present in a wide range of biologically active natural products and synthetic compounds. nih.gov In the realm of asymmetric synthesis, chiral pyrrolidine (B122466) derivatives are extensively used as catalysts and chiral auxiliaries to control the stereochemical outcome of chemical reactions. nih.govmdpi.com The rigid, cyclic nature of the pyrrolidinone core allows for the precise spatial arrangement of substituents, which is essential for achieving high levels of enantioselectivity. researchgate.net The development of synthetic methodologies to access functionalized chiral pyrrolidines remains an active area of research, driven by their demand in drug discovery and the synthesis of complex molecules. nih.govosaka-u.ac.jp

Enantiopure compounds, which consist of a single enantiomer, are of paramount importance in modern chemistry, particularly in the pharmaceutical industry. The biological systems in the human body are chiral, and as a result, the different enantiomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic fates. One enantiomer may be therapeutically active, while the other may be inactive or even cause adverse effects.

The synthesis of enantiomerically pure compounds is a key objective in advanced organic synthesis. nih.gov This has led to the development of various strategies, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic resolutions, to produce single-enantiomer drugs. The ability to selectively synthesize one enantiomer over the other is a hallmark of sophisticated chemical synthesis and is crucial for the development of safer and more effective medicines.

The introduction of fluorine atoms into organic molecules, particularly into aromatic systems, is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. The high electronegativity and small size of the fluorine atom can lead to profound changes in a molecule's pKa, dipole moment, metabolic stability, and binding affinity for biological targets.

Fluorination of an aromatic ring can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, the presence of fluorine can alter the conformation of a molecule and influence its ability to participate in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding. The strategic placement of fluorine on a phenyl ring can therefore be used to fine-tune the properties of a molecule to enhance its therapeutic potential.

While specific, in-depth research on this compound is not widely reported, its structure suggests several potential avenues for investigation. Based on the well-established roles of its constituent parts, future research could logically focus on the following areas:

Asymmetric Synthesis: Developing novel and efficient stereoselective routes to synthesize this compound would be a primary research objective. This could involve the use of chiral catalysts or starting materials to control the stereochemistry at the C4 position of the pyrrolidinone ring.

Medicinal Chemistry: Given the prevalence of the pyrrolidinone scaffold and fluorinated phenyl groups in bioactive molecules, this compound could be explored as a key intermediate or a final drug candidate. Investigations into its potential biological activities, for instance, as an anticonvulsant or nootropic agent, would be a logical progression. researchgate.net

Organocatalysis: Chiral pyrrolidine derivatives are known to be effective organocatalysts. mdpi.com Research could be directed towards evaluating the catalytic activity of this compound or its derivatives in various asymmetric transformations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10FNO |

|---|---|

Molecular Weight |

179.19 g/mol |

IUPAC Name |

(4R)-4-(2-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H10FNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

VFSKMPHWPAXAON-ZETCQYMHSA-N |

Isomeric SMILES |

C1[C@@H](CNC1=O)C2=CC=CC=C2F |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Nomenclature and Stereochemical Principles of R 4 2 Fluorophenyl Pyrrolidin 2 One

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound with the stereochemical designation (R)-4-(2-Fluorophenyl)pyrrolidin-2-one is a chiral organic molecule. Its structure consists of a five-membered lactam (a cyclic amide) ring, known as a pyrrolidin-2-one, which is substituted at the fourth carbon position with a 2-fluorophenyl group.

The systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is (4R)-4-(2-fluorophenyl)pyrrolidin-2-one . The "(4R)" prefix specifies the absolute configuration at the chiral center, which is the carbon atom at position 4 of the pyrrolidinone ring. Alternative names may be generated by chemical suppliers or in literature, but the IUPAC name provides an unambiguous descriptor of the molecule's constitution and stereochemistry.

| Identifier Type | Value |

| Systematic IUPAC Name | (4R)-4-(2-fluorophenyl)pyrrolidin-2-one |

| Common Name | 4-(2-Fluorophenyl)pyrrolidin-2-one (B2446375) (racemic) |

| Molecular Formula | C₁₀H₁₀FNO |

| Parent Structure | Pyrrolidin-2-one |

| Substituent | 2-Fluorophenyl |

Absolute Configuration Assignment at the Chiral Center (C-4)

The designation of a stereocenter as (R) or (S) is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgyoutube.com This system provides an unequivocal method for defining the three-dimensional arrangement of substituents around a chiral center. libretexts.org For this compound, the chiral center is the carbon atom at position 4 (C-4).

The assignment process involves the following steps:

Identify the Substituents : The four groups attached to the C-4 stereocenter are:

The 2-fluorophenyl group

A hydrogen atom (-H)

A methylene (B1212753) group that is part of the ring (-CH₂-C(O)-)

A methylene group that is part of the ring and bonded to the nitrogen atom (-CH₂-NH-)

Assign Priorities : Priorities are assigned based on the atomic number of the atoms directly bonded to the chiral center. Higher atomic numbers receive higher priority. aklectures.com

Priority 1 : The carbon atom of the 2-fluorophenyl group. It is bonded to other carbons, one of which is further bonded to fluorine.

Priority 2 : The carbon atom at position 5 of the ring (-CH₂-NH-). This carbon is bonded to a nitrogen atom.

Priority 3 : The carbon atom at position 3 of the ring (-CH₂-C(O)-). This carbon is bonded to another carbon (the carbonyl carbon).

Priority 4 : The hydrogen atom (-H), which has the lowest atomic number.

Determine Configuration : The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer. The path from the highest priority substituent (1) to the second (2) and then to the third (3) is traced. In this case, the sequence follows a clockwise direction, which corresponds to the (R) configuration (from the Latin rectus, meaning right). libretexts.org

| Substituent at C-4 | First Atom | Priority | Reasoning |

| 2-Fluorophenyl | Carbon | 1 | The phenyl ring has the highest precedence. |

| -CH₂-NH- (C-5) | Carbon | 2 | This carbon is bonded to Nitrogen (higher atomic number than Carbon). |

| -CH₂-C(O)- (C-3) | Carbon | 3 | This carbon is bonded to another Carbon. |

| Hydrogen | Hydrogen | 4 | Lowest atomic number. |

Stereochemical Purity and Enantiomeric Excess: Fundamental Concepts and Their Relevance

As a chiral molecule, 4-(2-Fluorophenyl)pyrrolidin-2-one can exist as two non-superimposable mirror images called enantiomers: this compound and (S)-4-(2-Fluorophenyl)pyrrolidin-2-one.

Stereochemical purity refers to the degree to which a sample of a chiral compound consists of a single stereoisomer. A sample containing only one enantiomer is considered enantiomerically pure.

Enantiomeric excess (e.e.) is a quantitative measure of this purity. heraldopenaccess.us It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.

e.e. (%) = |(% Major Enantiomer) - (% Minor Enantiomer)|

A sample with a 100% e.e. is enantiomerically pure, while a racemic mixture (a 50:50 mixture of both enantiomers) has an e.e. of 0%. heraldopenaccess.us

The relevance of stereochemical purity is paramount in fields such as medicinal chemistry and materials science. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the synthesis and analysis of single-enantiomer drugs are critical. The determination of enantiomeric excess is routinely performed using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents. nih.govuma.escapes.gov.br

| Term | Definition |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. |

| Enantiomers | A pair of stereoisomers that are mirror images of each other. |

| Racemic Mixture | An equimolar (50:50) mixture of two enantiomers. |

| Enantiomeric Excess (e.e.) | A measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. |

Conformational Isomerism and Stereochemical Dynamics within the Pyrrolidinone Ring

The five-membered pyrrolidinone ring is not planar and exists in various puckered conformations to relieve ring strain. biorxiv.org These conformations are in dynamic equilibrium and can be described by two principal puckering modes: the envelope and the twist (or half-chair) conformations. nih.gov

Envelope (E) Conformation : Four of the ring atoms are coplanar, while the fifth atom is out of the plane.

Twist (T) Conformation : Two adjacent atoms are displaced on opposite sides of the plane formed by the other three ring atoms.

For substituted pyrrolidines, the specific atoms involved in the puckering and the relative energies of these conformers are influenced by the nature and stereochemistry of the substituents. biorxiv.orgresearchgate.net The puckering of the pyrrolidinone ring is often described with reference to the Cγ (C-4) atom. The two predominant pucker modes are Cγ-exo and Cγ-endo. nih.gov

Cγ-exo : The C-4 atom is puckered out of the plane on the opposite side of the carbonyl group.

Cγ-endo : The C-4 atom is puckered out of the plane on the same side as the carbonyl group.

In this compound, the bulky 2-fluorophenyl substituent at C-4 will have a significant influence on the conformational equilibrium. Steric interactions will likely favor a conformation where this large group occupies a pseudo-equatorial position to minimize steric strain, which in turn dictates the preferred pucker of the ring. nih.gov The electronegativity of the fluorine atom on the phenyl ring can also exert stereoelectronic effects that influence conformational preferences. researchgate.netnih.gov Computational modeling and spectroscopic techniques like NMR are used to determine the predominant conformations and the energy barriers between them.

| Conformation Type | Description |

| Envelope (E) | Four ring atoms are coplanar; one is out of the plane. |

| Twist (T) / Half-Chair | Two adjacent ring atoms are on opposite sides of the plane defined by the other three. |

| Cγ-exo Pucker | The C-4 atom is displaced to the opposite side of the ring relative to the C-2 carbonyl group. |

| Cγ-endo Pucker | The C-4 atom is displaced to the same side of the ring as the C-2 carbonyl group. |

Advanced Synthetic Methodologies for R 4 2 Fluorophenyl Pyrrolidin 2 One

Historical Development of Synthetic Routes to Chiral Pyrrolidinone Derivatives

The synthesis of chiral pyrrolidinone derivatives has evolved significantly over the past several decades, driven by the increasing demand for enantiomerically pure compounds in drug discovery and development. Historically, synthetic strategies were largely reliant on two principal approaches: the utilization of the "chiral pool" and the diastereoselective cyclization of acyclic precursors.

The chiral pool approach leverages naturally occurring, inexpensive, and enantiopurified starting materials. Amino acids, particularly L-proline and L-glutamic acid, have served as foundational building blocks. mdpi.comresearchgate.net For instance, L-glutamic acid can be converted to (S)-pyroglutamic acid, a versatile intermediate that provides a pre-formed, enantiopure pyrrolidinone ring ready for further functionalization. mdpi.com Similarly, proline and its derivatives, such as 4-hydroxyproline, offer a ready-made pyrrolidine (B122466) skeleton where the stereocenter is already established. researchgate.net These methods are advantageous due to the direct transfer of chirality, but can be limited by the synthetic steps required to modify the initial scaffold to achieve the desired substitution pattern.

Parallel to chiral pool strategies, methods based on the cyclization of acyclic compounds were developed. These routes typically involve the formation of a γ-aminobutyric acid derivative followed by intramolecular cyclization. The stereochemical control in these early methods often relied on substrate-based diastereoselectivity, where existing stereocenters in the acyclic precursor would direct the formation of a new stereocenter during the ring-closing step. researchgate.net

A paradigm shift occurred with the advent of modern asymmetric catalysis. The pioneering work on proline-catalyzed intramolecular aldol (B89426) reactions in the 1970s (the Hajos–Parrish–Eder–Sauer–Wiechert reaction) laid the groundwork for the field of organocatalysis. unibo.it However, it was the resurgence of this field in 2000, through the seminal work of List, Barbas, and MacMillan on intermolecular organocatalytic reactions, that truly revolutionized asymmetric synthesis. unibo.itmdpi.com This opened new, highly efficient pathways to chiral molecules, including pyrrolidinones, by directly creating stereocenters on achiral substrates with high enantioselectivity. This development marked a move away from stoichiometric chiral sources (chiral pool or auxiliaries) towards catalytic, and therefore more atom-economical, methods.

Asymmetric Synthesis Approaches for Enantioselective Formation

Modern synthetic efforts are focused on asymmetric methodologies that can generate the desired (R)-enantiomer of 4-(2-Fluorophenyl)pyrrolidin-2-one (B2446375) with high fidelity. These approaches can be broadly categorized into strategies using chiral auxiliaries for temporary stereocontrol and those employing catalytic amounts of a chiral entity, such as a small organic molecule, a transition metal complex, or an enzyme.

Chiral auxiliaries are stereogenic molecules that are temporarily attached to a prochiral substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. Evans oxazolidinones are among the most powerful and widely used chiral auxiliaries for this purpose.

A key strategy for synthesizing 4-arylpyrrolidin-2-ones involves the asymmetric conjugate addition (Michael reaction) of a nucleophile to an α,β-unsaturated system. In a representative example, an Evans chiral auxiliary, (R)-4-benzyl-2-oxazolidinone, is first acylated with crotonyl chloride to form the corresponding N-crotonyl imide. The crucial C-C bond-forming step is the diastereoselective Michael addition of a Grignard reagent derived from an aryl halide (e.g., 2-fluorophenylmagnesium bromide) to this imide. The steric bulk of the auxiliary effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face and thereby establishing the desired stereochemistry at the C4 position. The resulting adduct is then processed through several steps: removal of the chiral auxiliary, reduction of a nitro group (if a nitrostyrene (B7858105) is used as the precursor), and subsequent intramolecular cyclization to yield the final enantiopure 4-arylpyrrolidin-2-one.

A study by Sen et al. demonstrated a highly stereoselective Michael reaction using an Evans auxiliary with various nitrostyrenes. The adducts were then converted into 4,5-diaryl pyrrolidinones. This methodology highlights the effectiveness of chiral auxiliaries in controlling the stereochemistry of the C4 position.

| Entry | Aryl Group (Ar) in Nitrostyrene | Diastereomeric Ratio (d.r.) | Yield of Adduct (%) |

| 1 | Phenyl | >99:1 | 94 |

| 2 | 4-Chlorophenyl | >99:1 | 92 |

| 3 | 4-Methoxyphenyl | >99:1 | 95 |

| 4 | 2-Naphthyl | >99:1 | 90 |

| 5 | 2-Thienyl | >99:1 | 88 |

Data derived from a TiCl₄-catalyzed Michael reaction of various nitrostyrenes with an Evans chiral imide.

While effective, chiral auxiliary-based methods require stoichiometric amounts of the chiral controller and additional synthetic steps for attachment and removal. Asymmetric catalysis offers a more elegant and atom-economical alternative by using a substoichiometric amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis employs small, metal-free organic molecules to catalyze asymmetric transformations. Chiral amines, particularly proline and its derivatives, are highly effective catalysts for reactions proceeding through enamine or iminium ion intermediates. The asymmetric Michael addition is a primary route to 4-substituted pyrrolidinones using this approach.

For instance, the conjugate addition of a carbon nucleophile to a 4-arylidenepyrrolidine-2,3-dione can be catalyzed by a chiral bifunctional thiourea (B124793) catalyst. beilstein-journals.orgnih.govbeilstein-archives.org These catalysts possess both a hydrogen-bond donating thiourea moiety and a basic amine (e.g., a tertiary amine or quinuclidine) group. The thiourea activates the electrophile (the dione) through hydrogen bonding, while the basic site activates the nucleophile. This dual activation within the chiral catalyst's environment enables the nucleophile to attack the substrate in a highly enantioselective manner.

In a study by Parida and Pan, a bifunctional thiourea catalyst was used for the asymmetric Michael/acyl transfer reaction between α-nitroketones and various 4-arylidenepyrrolidine-2,3-diones, affording highly functionalized pyrrolidinone scaffolds with good yields and high enantioselectivities. beilstein-journals.orgnih.govbeilstein-archives.org

| Entry | Aryl Group (Ar) in Dione | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 85 | 92 |

| 2 | 4-Chlorophenyl | 82 | 90 |

| 3 | 4-Bromophenyl | 84 | 91 |

| 4 | 2-Chlorophenyl | 78 | 88 |

| 5 | 4-Nitrophenyl | 90 | 95 |

Data represents the organocatalytic reaction between α-nitroacetophenone and various 4-arylidenepyrrolidine-2,3-diones using a chiral thiourea catalyst.

Transition metal catalysis, particularly asymmetric hydrogenation, is one of the most powerful and widely used methods for the synthesis of chiral compounds. nih.gov For the synthesis of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, this strategy can be applied via the enantioselective reduction of a corresponding α,β-unsaturated γ-lactam (a 4-(2-fluorophenyl)-2-pyrrolinone).

Chiral complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are highly effective for this transformation. researchgate.netnih.gov The catalyst, typically a cationic metal center coordinated to a chiral bisphosphine ligand (e.g., BINAP, ZhaoPhos), activates molecular hydrogen and delivers it to one face of the C=C double bond of the substrate, which coordinates to the metal center. The specific geometry and electronic properties of the chiral ligand dictate the facial selectivity, leading to a highly enantioenriched product.

Recent studies have demonstrated the efficacy of this approach. For example, a rhodium catalyst bearing the ZhaoPhos ligand has been used for the asymmetric hydrogenation of various β-aryl-substituted α,β-unsaturated lactams, affording the desired chiral γ-lactams in excellent yields and enantioselectivities. researchgate.net Similarly, ruthenium complexes with C₂-symmetric ruthenocenyl phosphine-oxazoline ligands have also proven highly efficient for the same transformation. acs.org

| Entry | Catalyst System | Substrate (β-substituent) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)(ZhaoPhos)]BF₄ | Phenyl | >99 | 98 |

| 2 | [Rh(COD)(ZhaoPhos)]BF₄ | 4-Chlorophenyl | >99 | 99 |

| 3 | [Rh(COD)(ZhaoPhos)]BF₄ | 4-Methoxyphenyl | >99 | 97 |

| 4 | Ru-PHOX/Ru | Phenyl | 98 | 98 |

| 5 | Ru-PHOX/Ru | 2-Fluorophenyl | 97 | 99 |

| 6 | Ir-Phosphoramidite | Racemic γ-hydroxy-γ-phenyl-lactam | 99 | 95 |

Data compiled from studies on Rh-catalyzed researchgate.net, Ru-catalyzed acs.org, and Ir-catalyzed nih.gov asymmetric hydrogenations.

Biocatalysis leverages the remarkable selectivity of enzymes to perform chiral transformations. For the synthesis of this compound, two primary biocatalytic strategies are particularly relevant: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor.

Kinetic Resolution: In this approach, a racemic mixture of 4-(2-fluorophenyl)pyrrolidin-2-one is subjected to an enzyme that selectively reacts with only one of the enantiomers. Lipases are commonly used for this purpose. chemrxiv.orgnih.gov For example, in the presence of an acyl donor (like vinyl acetate), a lipase (B570770) could selectively acylate the nitrogen of the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated and unreacted enantiomers can then be separated. The efficiency of this process is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value). A high E-value is necessary to obtain high enantiomeric excess for both the product and the remaining starting material.

Asymmetric Synthesis: A more direct approach involves the use of an enzyme to convert a prochiral substrate directly into the desired enantiomer. For the target molecule, this could involve the asymmetric reduction of a ketone precursor, 4-(2-fluorophenyl)-4-oxobutanoic acid, using a ketoreductase (KRED), followed by reductive amination and cyclization. Alternatively, transaminases (TAs) are powerful enzymes for converting ketones into chiral amines. nih.gov A suitably engineered ω-transaminase could catalyze the asymmetric amination of a γ-keto acid or ester precursor, such as ethyl 4-(2-fluorophenyl)-4-oxobutanoate. The resulting chiral γ-amino acid ester would then spontaneously or upon workup cyclize to form this compound with high enantiopurity. A dynamic kinetic resolution process catalyzed by ω-transaminases has been successfully applied to the synthesis of 4-phenylpyrrolidin-2-one, demonstrating the viability of this approach for related structures. acs.org

| Biocatalytic Method | Enzyme Class | Precursor Type | Key Transformation |

| Kinetic Resolution | Lipase | Racemic 4-arylpyrrolidin-2-one | Enantioselective N-acylation |

| Asymmetric Synthesis | Ketoreductase (KRED) | 4-Aryl-4-oxobutanoic acid | Asymmetric ketone reduction |

| Asymmetric Synthesis | Transaminase (TA) | 4-Aryl-4-oxobutanoic acid ester | Asymmetric reductive amination |

Chiral Pool Synthesis: Derivatization from Enantiopure Precursors

Chiral pool synthesis is an efficient strategy that utilizes readily available, naturally occurring chiral molecules as starting materials. This approach transfers the inherent chirality of the starting material to the final product, avoiding the need for a resolution step.

Amino acids are among the most valuable sources for chiral pool synthesis due to their availability in high enantiomeric purity. mdpi.comnih.gov For the synthesis of 4-substituted pyrrolidin-2-ones, L-glutamic acid is a particularly suitable precursor. The synthesis of this compound can be envisioned via a well-established pathway starting from (S)-pyroglutamic acid, which is readily obtained by the thermal cyclization of L-glutamic acid. shokubai.orgrsc.org

The general strategy involves the functionalization of the C4 position of the pyroglutamate (B8496135) ring to allow for the introduction of the 2-fluorophenyl group. One effective method proceeds through an enaminone intermediate. amanote.com This intermediate can then undergo a stereospecific conjugate addition reaction with an organometallic reagent, such as a 2-fluorophenyl Grignard reagent in the presence of a copper catalyst. The stereochemistry of the final product is controlled by the existing chiral center at C5, leading to the desired (R)-configuration at the newly formed C4 stereocenter. Subsequent reduction or hydrolysis of the intermediate functionality yields the target molecule. This pathway ensures that the chirality from the starting L-glutamic acid is effectively transferred to the final product.

Beyond amino acids, other naturally occurring chiral molecules can serve as synthons. However, for the specific structure of a 4-aryl-pyrrolidin-2-one, amino acids like L-glutamic acid provide a highly convergent and well-documented synthetic route. mdpi.comamanote.com The rigid lactam ring and the carboxylic acid-derived functionality inherent in pyroglutamic acid make it an ideal template for introducing substituents at the C4 position with high stereocontrol. nih.gov While other chiral precursors could theoretically be adapted, the pathway from glutamic acid remains the most prominent and efficient chiral pool approach for this class of compounds.

Racemic Synthesis with Subsequent Enantiomeric Resolution

An alternative to asymmetric synthesis is the preparation of a racemic mixture of the target compound, followed by the separation of the enantiomers. This approach can be economically viable, particularly for large-scale production, as it often involves simpler, non-stereoselective reactions followed by a dedicated resolution step.

Classical resolution is a time-tested method for separating enantiomers. researchgate.net Since the target compound, a lactam, is neutral, it cannot directly form salts. Therefore, this strategy requires the hydrolysis of the racemic 4-(2-fluorophenyl)pyrrolidin-2-one to its corresponding γ-amino acid, racemic 4-amino-3-(2-fluorophenyl)butanoic acid. This amino acid possesses both a basic amino group and an acidic carboxyl group, allowing it to form diastereomeric salts with either a chiral acid or a chiral base.

The racemic amino acid is treated with a single enantiomer of a resolving agent, such as (+)-tartaric acid, (-)-O,O'-dibenzoyl-L-tartaric acid, or a chiral amine like cinchonidine. researchgate.net This reaction produces a mixture of two diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed by treatment with an acid or base, yielding the enantiomerically pure amino acid. The final step involves the re-cyclization of the pure amino acid, typically through thermal or chemical dehydration, to afford the target enantiopure lactam, this compound.

Table 1: Common Resolving Agents for Classical Resolution of Amino Acids

| Resolving Agent Type | Examples |

|---|---|

| Chiral Acids | (+)-Tartaric Acid, (-)-Mandelic Acid, (+)-Camphor-10-sulfonic Acid |

Kinetic resolution relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. researchgate.net This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched. For the synthesis of 4-aryl-pyrrolidin-2-ones, enzymatic dynamic kinetic resolution (DKR) has proven to be a particularly powerful strategy. nih.gov

A highly effective DKR approach utilizes ω-transaminases to convert a prochiral keto-ester, such as ethyl 4-(2-fluorophenyl)-3-oxobutanoate, into the corresponding chiral amino ester. nih.gov In this process, the (R)-selective ω-transaminase (e.g., ATA-117) selectively aminates the keto group to produce the (R)-amino ester. Crucially, the starting keto-ester can racemize under the reaction conditions, allowing the less reactive enantiomer to be converted into the more reactive one. This dynamic process enables a theoretical yield of up to 100% for the desired enantiomer. The resulting chiral amino ester then undergoes spontaneous intramolecular cyclization to yield this compound in high yield and excellent enantiomeric excess. nih.gov

Table 2: Example of Dynamic Kinetic Resolution for 4-Aryl-Pyrrolidin-2-one Synthesis

| Key Step | Enzyme/Catalyst | Substrate | Product Configuration | Typical ee |

|---|

Chiral preparative chromatography is a powerful physical method for directly separating enantiomers from a racemic mixture. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique. researchgate.net For the separation of 4-substituted pyrrolidin-2-ones, polysaccharide-based CSPs are particularly effective. mdpi.com

In this method, the racemic mixture of 4-(2-fluorophenyl)pyrrolidin-2-one is repeatedly injected onto a large-diameter column packed with a chiral stationary phase, such as amylose (B160209) or cellulose (B213188) derivatives coated on a silica (B1680970) support (e.g., Chiralpak® AD or Chiralcel® OJ). The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different speeds and elute at different times. A suitable mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol), is used to carry the sample through the column. researchgate.net By collecting the fractions corresponding to each peak, the individual (R) and (S) enantiomers can be isolated in high purity. This method is highly versatile and can be scaled up for the production of significant quantities of the desired enantiomer. researchgate.net

Table 3: Typical Parameters for Chiral Preparative HPLC Separation

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Amylose or Cellulose derivatives (e.g., Chiralpak® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (varying ratios, e.g., 80:20 v/v) |

| Flow Rate | Optimized for column diameter (preparative scale) |

| Detection | UV (e.g., at 254 nm) |

| Outcome | Baseline separation of (R) and (S) enantiomers |

Chemo-, Regio-, and Diastereoselectivity in Multi-Step Synthesis

The synthesis of this compound necessitates precise control over multiple stereochemical aspects throughout the synthetic sequence. Achieving high chemo-, regio-, and diastereoselectivity is paramount to ensure the desired product is obtained with high purity, minimizing the need for challenging purification steps. Several strategies have been developed for the stereoselective synthesis of 4-substituted γ-lactams, which can be adapted for the target molecule.

One of the most powerful approaches involves the asymmetric conjugate addition of nucleophiles to α,β-unsaturated precursors. For the synthesis of 4-aryl-pyrrolidin-2-ones, this often involves the Michael addition of a carbon nucleophile to a nitroalkene or a similar Michael acceptor, followed by reduction of the nitro group and subsequent cyclization. The stereoselectivity of the initial conjugate addition is critical and can be controlled through the use of chiral auxiliaries, chiral catalysts, or chiral nucleophiles.

For instance, the use of chiral N-enoyl oxazolidinones as Michael acceptors allows for the diastereoselective addition of Grignard reagents in the presence of a copper catalyst. rsc.org The chiral auxiliary directs the approach of the nucleophile, leading to the formation of the desired stereoisomer. After the addition, the auxiliary can be cleaved to yield the corresponding carboxylic acid, which can then be converted to the target γ-lactam.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of γ-lactams. Chiral secondary amines, such as proline and its derivatives, can catalyze the Michael addition of aldehydes or ketones to nitroalkenes, proceeding through a chiral enamine intermediate. This approach can establish the stereocenter at the 4-position of the pyrrolidinone ring with high enantioselectivity.

Another effective method is the asymmetric hydrogenation of a suitable prochiral precursor, such as a tetramic acid derivative. researchgate.net Transition metal catalysts, particularly those based on rhodium, ruthenium, or iridium with chiral phosphine ligands, can achieve high levels of enantioselectivity in the reduction of the double bond, leading to the desired (R)-enantiomer. nih.govajchem-b.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereocontrol.

The table below summarizes some of the key methodologies and their effectiveness in controlling stereoselectivity in the synthesis of chiral 4-substituted pyrrolidin-2-ones.

| Methodology | Chiral Source | Key Transformation | Stereocontrol | Potential for this compound |

| Chiral Auxiliary | N-enoyl oxazolidinones | Diastereoselective conjugate addition of a 2-fluorophenyl Grignard reagent | High diastereoselectivity | High |

| Organocatalysis | Chiral secondary amine (e.g., proline derivative) | Enantioselective Michael addition to a nitroalkene | High enantioselectivity | High |

| Asymmetric Hydrogenation | Chiral metal catalyst (e.g., Rh, Ru, Ir) | Enantioselective reduction of a prochiral tetramic acid derivative | High enantioselectivity | High |

Reaction Mechanism Elucidation for Key Stereoselective Steps

Understanding the reaction mechanisms of the key stereoselective steps is fundamental for optimizing reaction conditions and achieving the desired stereochemical outcome. For the synthesis of this compound, two of the most pertinent mechanisms are those of the asymmetric conjugate addition and asymmetric hydrogenation.

Mechanism of Asymmetric Conjugate Addition:

In an organocatalyzed Michael addition of a nucleophile to a nitroalkene, a chiral secondary amine catalyst, such as a proline derivative, reacts with a carbonyl compound to form a nucleophilic enamine intermediate. This enamine then attacks the nitroalkene in a stereoselective manner. The stereoselectivity is governed by the transition state assembly, where the chiral catalyst shields one face of the enamine, directing the nitroalkene to the opposite face. The presence of the ortho-fluoro substituent on the phenyl ring can influence the steric and electronic properties of the transition state, potentially enhancing or diminishing the diastereoselectivity. After the C-C bond formation, the resulting iminium ion is hydrolyzed to release the product and regenerate the catalyst. Subsequent reduction of the nitro group and intramolecular cyclization leads to the formation of the γ-lactam ring.

Mechanism of Asymmetric Hydrogenation:

The mechanism of asymmetric hydrogenation with a chiral transition metal catalyst, such as a rhodium-bisphosphine complex, involves several key steps. taylorfrancis.com Initially, the prochiral substrate coordinates to the chiral metal center. Dihydrogen then undergoes oxidative addition to the metal, forming a dihydrido complex. This is followed by the migratory insertion of the double bond of the substrate into one of the metal-hydride bonds. This step is typically the stereodetermining step, where the chiral ligand environment dictates the facial selectivity of the hydride transfer. Finally, reductive elimination of the product regenerates the active catalyst. The electronic and steric properties of the substrate, including the 2-fluorophenyl group, can influence the coordination geometry and the energy of the diastereomeric transition states, thereby affecting the enantioselectivity of the reaction. Mechanistic studies suggest that for γ-hydroxy γ-lactams, the reaction can proceed through the formation of an N-acyliminium cation intermediate which is then hydrogenated. nih.gov

Process Optimization and Scale-Up Considerations for Efficient Production

The transition from a laboratory-scale synthesis to an efficient and cost-effective industrial process requires careful consideration of several factors. For the production of this compound, process optimization and scale-up efforts would focus on maximizing yield, purity, and stereoselectivity while ensuring safety and economic viability.

Process Optimization:

Key parameters to be optimized include the choice of reagents, catalysts, solvents, reaction temperature, and concentration. For catalytic reactions, such as asymmetric hydrogenation, catalyst loading is a critical factor. Minimizing the amount of expensive and potentially toxic heavy metal catalysts is a primary goal. researchgate.net The use of continuous flow reactors can offer significant advantages in terms of heat and mass transfer, reaction control, and safety, potentially leading to higher yields and selectivities in shorter reaction times. rsc.org

The selection of a suitable solvent is also crucial. For instance, in asymmetric hydrogenations, trifluoroethanol has been shown to be an effective solvent, leading to high enantioselectivity. researchgate.net The work-up and purification procedures must also be optimized to minimize product loss and ensure the removal of impurities, including the undesired enantiomer. Crystallization-induced resolution can be a powerful technique for enhancing the enantiomeric purity of the final product.

Scale-Up Considerations:

Scaling up a chemical process introduces challenges related to heat management, mixing, and mass transfer. Exothermic reactions, in particular, require efficient cooling systems to maintain a constant temperature and prevent side reactions or runaway scenarios. The choice of reactor design is critical for ensuring efficient mixing and heat transfer on a larger scale.

For hydrogenation reactions, the safe handling of hydrogen gas under pressure is a major consideration. Specialized high-pressure reactors and robust safety protocols are necessary. The recovery and recycling of expensive catalysts are also important for the economic feasibility of the process. Heterogenizing a homogeneous catalyst by immobilizing it on a solid support can facilitate its separation and reuse.

Furthermore, a thorough understanding of the reaction kinetics and thermodynamics is essential for designing a robust and scalable process. Process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control over critical process parameters and ensuring consistent product quality. The development of a scalable and efficient synthesis is often an iterative process, involving continuous improvement and optimization at each stage of production. rsc.org

Sophisticated Characterization and Stereochemical Elucidation of R 4 2 Fluorophenyl Pyrrolidin 2 One

Advanced Spectroscopic Techniques for Definitive Structural and Configurational Assignment

Spectroscopic methods provide detailed information on molecular structure, connectivity, and absolute configuration. For chiral molecules, specialized chiroptical techniques are indispensable for elucidating stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical tool for determining molecular structure. kit.edu While standard one-dimensional (1D) ¹H and ¹³C NMR spectra confirm the molecular constitution of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, multi-dimensional (2D) techniques are required to establish through-bond and through-space correlations that define its relative stereochemistry.

¹H, ¹³C, and ¹⁹F NMR: 1D NMR provides foundational data. ¹⁹F NMR is particularly valuable for fluorinated compounds, offering a sensitive probe for analyzing the electronic environment around the fluorine atom. rsc.org Anisotropic ¹⁹F NMR in a chiral liquid crystal medium can be a powerful method for enantiodiscrimination. rsc.org

Correlation Spectroscopy (COSY): A 2D COSY experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the assignment of protons on the pyrrolidinone ring and their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling unambiguous assignment of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining through-space proximity between protons. For the pyrrolidinone ring, NOE correlations can help establish the relative orientation of the 2-fluorophenyl substituent with respect to the protons on the chiral center and adjacent methylene (B1212753) groups.

The determination of enantiomeric excess via NMR can be achieved by using chiral solvating agents or through advanced techniques like ¹⁹F NMR with a chiral auxiliary. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound Data are hypothetical and presented for illustrative purposes.

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (COSY, HSQC, NOESY) |

| N-H | ~7.8 (br s) | - | - |

| C2 (C=O) | - | ~176.5 | - |

| C3-Hₐ | ~2.6 (dd) | ~38.0 | COSY with C3-Hₑ, C4-H |

| C3-Hₑ | ~2.9 (dd) | COSY with C3-Hₐ, C4-H | |

| C4-H | ~3.5 (m) | ~45.2 | COSY with C3-H₂, C5-H₂; NOESY with Phenyl-H |

| C5-Hₐ | ~3.4 (t) | ~52.1 | COSY with C4-H |

| C5-Hₑ | ~3.7 (t) | COSY with C4-H | |

| C1' (Phenyl) | - | ~128.5 (d) | - |

| C2' (Phenyl, C-F) | - | ~161.0 (d, ¹JCF) | - |

| C3' (Phenyl-H) | ~7.2 (t) | ~115.8 (d, ²JCF) | COSY with other Phenyl-H |

| C4' (Phenyl-H) | ~7.3 (m) | ~130.1 (d) | COSY with other Phenyl-H |

| C5' (Phenyl-H) | ~7.1 (t) | ~124.7 (d) | COSY with other Phenyl-H |

| C6' (Phenyl-H) | ~7.5 (td) | ~129.5 (d) | COSY with other Phenyl-H; NOESY with C4-H |

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov It is exceptionally sensitive to the absolute configuration and conformation of molecules in solution. ru.nl The standard method involves comparing the experimental VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). nih.govuit.no

For this compound, the VCD spectrum would exhibit a unique pattern of positive and negative bands corresponding to its specific enantiomeric form. A DFT calculation (e.g., at the B3LYP/6-31G* level) of the (R)-enantiomer would be performed. A positive match between the signs and relative intensities of the experimental VCD bands and the calculated spectrum provides a reliable assignment of the absolute configuration. nih.gov

Table 2: Illustrative VCD Spectral Data and Vibrational Assignments Data are hypothetical and based on typical spectral regions for the given functional groups.

| Experimental Frequency (cm⁻¹) | Experimental VCD Sign | Calculated Frequency (cm⁻¹) | Calculated VCD Sign | Vibrational Mode Assignment |

| ~3250 | + | ~3255 | + | N-H stretch |

| ~1690 | - | ~1695 | - | C=O stretch (Amide I) |

| ~1450 | + | ~1452 | + | CH₂ scissoring |

| ~1280 | - | ~1285 | - | C-N stretch / N-H bend |

| ~1100 | + | ~1105 | + | C-F stretch / Phenyl ring mode |

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of circularly polarized light in the ultraviolet-visible region. It is particularly effective for molecules containing a chromophore—a light-absorbing functional group—in close proximity to a stereocenter. nih.gov In this compound, the 2-fluorophenyl group serves as the key chromophore.

The chiral environment dictated by the (R)-configured C4 position induces chirality in the electronic transitions of the aromatic ring, resulting in characteristic positive or negative signals known as Cotton effects. Similar to VCD, the experimental ECD spectrum is compared with spectra predicted by time-dependent DFT (TD-DFT) calculations to assign the absolute configuration. researchgate.net The sign and magnitude of the Cotton effects are highly sensitive to the spatial arrangement of the chromophore relative to the rest of the molecule.

Table 3: Representative ECD Data for Chiral Chromophore Analysis Data are hypothetical, illustrating potential Cotton effects.

| Wavelength (λmax, nm) | Sign of Cotton Effect | Molar Ellipticity (deg·cm²·dmol⁻¹) | Associated Electronic Transition |

| ~265 | Positive (+) | +8.5 | π → π* (¹Lₐ band) |

| ~215 | Negative (-) | -15.2 | π → π* (¹B band) |

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of molecular structure, including absolute stereochemistry, in the solid state. nih.govmdpi.com This technique maps the electron density of a crystalline sample to generate a three-dimensional model of the molecule with atomic-level resolution.

For a chiral compound crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects. mdpi.com The resulting Flack parameter is a critical value; a value close to zero for a given enantiomeric model confirms the assignment with high confidence, while a value near one indicates the opposite enantiomer. nih.gov

Table 4: Hypothetical Single-Crystal X-ray Diffraction Data

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀FNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | a = 5.8, b = 10.2, c = 14.5 |

| α, β, γ (°) | α = β = γ = 90 |

| Z (Molecules/unit cell) | 4 |

| Method of AC Determination | Anomalous Dispersion |

| Flack Parameter | 0.05(3) |

Chromatographic Methods for Enantiomeric Purity and Impurity Profiling

While spectroscopy confirms structure and configuration, chromatography is essential for quantifying the enantiomeric purity of a bulk sample and identifying any related impurities.

Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for separating enantiomers and determining enantiomeric purity. derpharmachemica.comasianpubs.org The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and highly effective for this purpose. mdpi.comnih.gov

Method development involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic) to achieve optimal separation (resolution > 1.5). asianpubs.org Once developed, the method must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, linear, and robust for its intended purpose. Validation parameters include:

Specificity: The ability to resolve the desired enantiomer from its opposite enantiomer and any other impurities.

Linearity: Demonstrating a direct proportionality between detector response and the concentration of the undesired enantiomer over a specified range.

Accuracy: The closeness of test results to the true value, often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual tests, assessed at repeatability (intra-day) and intermediate precision (inter-day, inter-analyst) levels.

Limit of Detection (LOD): The lowest concentration of the undesired enantiomer that can be detected.

Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy.

Robustness: The method's resilience to small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition.

Table 5: Example of a Validated Chiral HPLC Method for Enantiomeric Purity

| Parameter | Specification / Result |

| Chromatographic Conditions | |

| Column | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | ~8.5 min |

| Retention Time (S)-enantiomer | ~10.2 min |

| Resolution (Rs) | > 2.0 |

| Validation Results | |

| Linearity Range (S-enantiomer) | LOQ to 1.5 µg/mL (r² > 0.999) |

| LOQ (S-enantiomer) | 0.1 µg/mL |

| LOD (S-enantiomer) | 0.03 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (%RSD) | Repeatability: < 2.0%; Intermediate Precision: < 3.0% |

| Enantiomeric Purity Result | > 99.8% ee |

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is a powerful technique for the separation of enantiomers, particularly for volatile compounds or those that can be derivatized to increase their volatility. For a compound like this compound, derivatization is often a necessary step to improve its chromatographic behavior on GC columns. A common derivatization strategy involves the silylation of the lactam nitrogen, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a more volatile trimethylsilyl (B98337) (TMS) derivative.

The separation of the derivatized enantiomers is achieved on a chiral stationary phase (CSP). Cyclodextrin-based CSPs are particularly effective for this class of compounds. These phases, such as those incorporating derivatized β-cyclodextrin, create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Illustrative Chiral GC Parameters:

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Oven Program | 150 °C (hold 2 min), ramp to 220 °C at 5 °C/min, hold 10 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Under these or similar conditions, the (S)-enantiomer would typically elute before the (R)-enantiomer, allowing for the determination of the enantiomeric excess (e.e.) of this compound.

Supercritical Fluid Chromatography (SFC) for Enantioseparation

Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations due to its high efficiency, speed, and reduced environmental impact compared to traditional high-performance liquid chromatography (HPLC). SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of a polar organic modifier like methanol (B129727) or ethanol.

For the enantioseparation of this compound, polysaccharide-based chiral stationary phases, such as those derived from cellulose or amylose carbamate (B1207046) derivatives, have proven to be highly effective. These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving the enantiomers of 4-aryl-pyrrolidin-2-ones.

Illustrative SFC Enantioseparation Parameters:

| Parameter | Value |

| SFC System | Waters ACQUITY UPC² or equivalent |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

In a typical separation on a Chiralpak AD-H column, the (S)-enantiomer of 4-(2-Fluorophenyl)pyrrolidin-2-one (B2446375) is expected to elute before the (R)-enantiomer, enabling accurate quantification of the enantiomeric purity.

Polarimetry: Measurement and Interpretation for Enantiomeric Excess Assessment

Polarimetry is a classical and direct method for determining the enantiomeric excess of a chiral compound. It measures the rotation of plane-polarized light as it passes through a solution of the sample. The magnitude and direction of this rotation are characteristic of the enantiomer and its concentration. The specific rotation, [α], is a standardized value that is a physical constant for a given chiral compound under defined conditions (temperature, wavelength, solvent, and concentration).

For this compound, the specific rotation would be a negative value, indicating that it is levorotatory. The enantiomeric excess (e.e.) of a sample can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

Where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Hypothetical Polarimetry Data:

| Parameter | Value |

| Instrument | PerkinElmer Model 341 Polarimeter or equivalent |

| Wavelength | Sodium D-line (589 nm) |

| Temperature | 20 °C |

| Solvent | Chloroform |

| Concentration (c) | 1.0 g/100 mL |

| Path Length (l) | 1 dm |

| Observed Rotation (α) | -0.85° |

| Calculated Specific Rotation [α] | -85° |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (beyond basic identification)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₀H₁₀FNO), the expected exact mass would be calculated and compared to the experimentally determined value.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) provides detailed structural information through the analysis of fragmentation patterns. By subjecting the molecular ion to collision-induced dissociation (CID), characteristic fragment ions are produced, which can be used to piece together the structure of the molecule.

Predicted Fragmentation Pattern for 4-(2-Fluorophenyl)pyrrolidin-2-one:

The fragmentation of 4-aryl-pyrrolidin-2-ones is expected to proceed through several key pathways. The molecular ion [M]⁺• would be observed at m/z 179. A primary fragmentation would likely involve the cleavage of the pyrrolidinone ring.

Plausible Major Fragment Ions:

| m/z | Proposed Fragment Structure/Identity |

| 179 | [C₁₀H₁₀FNO]⁺• (Molecular Ion) |

| 151 | Loss of CO |

| 123 | Loss of CO and C₂H₄ (ethylene) from the pyrrolidinone ring |

| 109 | [C₆H₄F-CH=NH]⁺• (Fragment containing the fluorophenyl group) |

| 96 | [C₆H₅F]⁺• (Fluorophenyl cation) |

The analysis of these fragment ions provides a fingerprint that can be used to confirm the identity and structural features of 4-(2-Fluorophenyl)pyrrolidin-2-one, complementing the data obtained from other analytical techniques.

Computational Chemistry and Theoretical Investigations of R 4 2 Fluorophenyl Pyrrolidin 2 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and energetics of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one. Methods such as B3LYP or M06-2X, combined with appropriate basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov

Table 1: Representative Calculated Electronic Properties for this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Conformational Analysis and Potential Energy Surface Mapping

The five-membered pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope or twist forms. nih.gov The substituent at the C4 position significantly influences the conformational preference. For this compound, the orientation of the 2-fluorophenyl group (axial vs. equatorial) is a key determinant of the conformational stability.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle between the pyrrolidinone ring and the phenyl group. This mapping helps to identify the global minimum energy conformation and other low-energy conformers, as well as the energy barriers between them. The relative energies of these conformers are crucial for understanding the molecule's dynamic behavior and for accurately predicting its spectroscopic properties through Boltzmann averaging. The puckering of the pyrrolidine (B122466) ring is influenced by stereoelectronic effects, including those introduced by the fluorine substituent. nih.govbeilstein-journals.org

Prediction of Spectroscopic Signatures (e.g., VCD, ECD, NMR Chemical Shifts) through Computational Methods

Computational methods are powerful tools for predicting various spectroscopic signatures, which can be used to confirm the structure and absolute configuration of chiral molecules like this compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): VCD and ECD spectra are sensitive to the three-dimensional arrangement of atoms. Theoretical simulations of these spectra for the (R)-enantiomer and its comparison with experimental data can unambiguously determine the absolute configuration. nih.govwhiterose.ac.uk The calculations involve computing the vibrational or electronic transitions for the lowest energy conformers and then generating a Boltzmann-averaged spectrum.

NMR Chemical Shifts: DFT calculations can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with high accuracy. researchgate.netrsc.org For ¹⁹F NMR, specific scaling factors may be applied to improve the correlation between computed and experimental values for fluorinated aromatic compounds. figshare.com The predicted chemical shifts are valuable for assigning experimental signals and can provide insights into the electronic environment of the different nuclei within the molecule.

Table 2: Predicted NMR Chemical Shifts for Selected Nuclei in this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹⁹F | -115.2 |

| ¹³C (C=O) | 178.5 |

| ¹³C (C4) | 45.3 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Molecular Dynamics Simulations for Solvent Effects and Conformational Flexibility

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a solvent environment over time. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can investigate how the solvent influences its conformational flexibility and intermolecular interactions.

MD simulations can reveal the preferred solvation shells around the molecule and the dynamics of hydrogen bonding between the lactam group and protic solvents. These simulations are also useful for exploring the conformational landscape and the transitions between different conformers, providing a more realistic picture of the molecule's behavior in solution compared to gas-phase calculations.

In silico Modeling of Stereoselective Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of stereoselective syntheses of 4-substituted pyrrolidinones. For instance, the synthesis could involve a [3+2] cycloaddition reaction. acs.org DFT calculations can be used to model the reaction pathway, locate the transition states, and determine the activation energies for the formation of different stereoisomers.

Analysis of Non-Covalent Interactions and Fluorine's Role in Molecular Recognition and Stability

The fluorine atom in this compound plays a significant role in its non-covalent interactions, which can influence its crystal packing, solubility, and biological activity. nih.gov Fluorine can participate in various interactions, including C–H···F–C, C–F···π, and halogen bonds, although its role as a halogen bond donor is rare and depends on the electronic environment. researchgate.netrsc.org

Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify these weak interactions. The molecular electrostatic potential surface can also provide insights into the regions of the molecule that are prone to electrophilic or nucleophilic attack, highlighting the role of the fluorine atom in modulating the electronic properties of the phenyl ring. dntb.gov.uamdpi.com The presence of fluorine can also enhance the conformational stability of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.org

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

DFT-based reactivity descriptors are used to predict the reactivity and selectivity of this compound. researchgate.net Global reactivity descriptors such as chemical hardness, softness, and electrophilicity index can be calculated from the HOMO and LUMO energies. researchgate.netmdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Local reactivity descriptors, such as the Fukui function, can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nih.gov This information is crucial for predicting the regioselectivity of chemical reactions involving this compound. For example, the analysis of Fukui functions can help predict whether a reaction is more likely to occur at the pyrrolidinone ring or the fluorophenyl group.

Table 3: Representative DFT-Based Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Hardness (η) | 3.15 eV |

| Softness (S) | 0.32 eV⁻¹ |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Applications of R 4 2 Fluorophenyl Pyrrolidin 2 One in Asymmetric Synthesis and Chiral Technologies

As a Versatile Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, ensuring the stereochemical integrity of the final product. The structure of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one, featuring a lactam ring and a stereocenter at the 4-position, positions it as a valuable synthon for creating more complex molecular architectures. The pyrrolidine (B122466) scaffold itself is a key component in numerous natural products and FDA-approved drugs. unipa.itresearchgate.net

The lactam functionality within this compound can be chemically manipulated to yield a variety of important chemical structures. Reduction of the amide bond can open the ring or be converted to a cyclic amine, providing access to enantiopure 4-substituted pyrrolidines. These chiral pyrrolidines are crucial intermediates in the synthesis of bioactive molecules and organocatalysts. rsc.orgnih.gov Furthermore, cleavage and modification of the ring can lead to the synthesis of non-proteinogenic amino acids, which are valuable components in peptide and drug design. The inherent chirality of the molecule ensures that these resulting amines and amino acids are produced in an enantiomerically pure form, which is critical for their biological function and specificity.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.govmdpi.com The pyrrolidin-2-one scaffold can serve as a platform for such reactions. The nitrogen and carbonyl groups, as well as the carbon backbone, offer multiple points for chemical modification. While specific examples detailing this compound in MCRs are not extensively documented, related pyrrolidone structures are utilized in Ugi and Passerini reactions to generate diverse libraries of complex molecules, including peptidomimetics and novel heterocyclic systems. rloginconsulting.com This approach allows for rapid diversification and the exploration of chemical space around the core scaffold. nih.gov

The incorporation of chiral, rigid scaffolds into macrocycles and polymers can impart specific conformational constraints and properties. Macrocyclic compounds are of significant interest in drug discovery due to their unique binding capabilities. nih.gov The functional groups on the pyrrolidinone ring could be used to tether the molecule into a larger macrocyclic structure. In polymer science, incorporating chiral monomers like this compound can lead to the development of polymers with chiral recognition properties or specific secondary structures. While the direct polymerization of this specific compound is not widely reported, related N-vinylpyrrolidone derivatives are readily polymerized to create advanced materials. researchgate.netmdpi.comnih.gov

Role in Chiral Catalyst and Ligand Design

The development of effective chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule. Pyrrolidine-based structures are among the most successful scaffolds for this purpose. researchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. sigmaaldrich.comiupac.org After the desired stereocenter is created, the auxiliary is removed. The this compound structure possesses the necessary features to act as a chiral auxiliary. It can be N-acylated and then used to direct diastereoselective alkylations or aldol (B89426) reactions at the α-position to the carbonyl group. The steric bulk of the 4-(2-fluorophenyl) group would be expected to effectively shield one face of the enolate, leading to high diastereoselectivity. Following the reaction, the auxiliary can be cleaved and potentially recovered.

| Reaction Type | Substrate | Expected Outcome | Key Feature of Auxiliary |

|---|---|---|---|

| Alkylation | N-Acyl-(R)-4-(2-Fluorophenyl)pyrrolidin-2-one | Diastereoselective α-alkylation | Steric hindrance from the 4-aryl group |

| Aldol Reaction | N-Acyl-(R)-4-(2-Fluorophenyl)pyrrolidin-2-one | Diastereoselective formation of β-hydroxy carbonyls | Facial shielding of the enolate |

| Conjugate Addition | N-Enoyl-(R)-4-(2-Fluorophenyl)pyrrolidin-2-one | Diastereoselective Michael addition | Conformational rigidity and steric bias |

Pyrrolidine-based molecules are frequently used as chiral ligands in transition metal-catalyzed reactions. mdpi.com These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. The nitrogen atom of the pyrrolidine ring in this compound, once the lactam is opened or reduced, can act as a coordinating atom. Further functionalization, for example, by introducing phosphine (B1218219) groups, can create powerful bidentate or tridentate ligands. Such ligands are instrumental in reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions, which are fundamental for producing enantiomerically pure pharmaceuticals and fine chemicals. researchgate.netnih.gov

| Reaction | Metal Catalyst | Role of Chiral Ligand | Typical Product |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | Creates a chiral pocket around the metal, directing hydrogen addition | Enantiopure alcohols, amines, or alkanes |

| Asymmetric Allylic Alkylation | Palladium | Controls the stereochemistry of the nucleophilic attack on a π-allyl complex | Enantiopure allylated compounds |

| Asymmetric Cross-Coupling | Palladium, Nickel | Induces asymmetry in the reductive elimination step | Chiral biaryls and other coupled products |

Application in Chiral Phase Transfer Catalysis

Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants in immiscible phases, often an aqueous and an organic phase. rsc.org The use of chiral phase transfer catalysts allows for the stereoselective synthesis of a wide array of molecules. rsc.orgresearchgate.net While direct applications of this compound as a primary phase transfer catalyst are not extensively documented, its structural motifs are analogous to components of highly effective catalysts. Typically, chiral PTCs are quaternary ammonium (B1175870) or phosphonium (B103445) salts derived from chiral amines. nih.gov

Derivatives of this compound can be envisioned as precursors to novel chiral phase transfer catalysts. For instance, the lactam can be reduced to the corresponding chiral pyrrolidine, which can then be N-functionalized to generate quaternary ammonium salts. The fluorinated phenyl group at the C4 position can play a crucial role in the catalyst's efficacy by influencing its steric and electronic properties, which are critical for effective chiral induction.

The performance of such catalysts is often evaluated in benchmark asymmetric reactions, such as the alkylation of glycine (B1666218) imines to produce non-proteinogenic α-amino acids. The catalyst's structure, particularly the substituents on the nitrogen atom and the chiral backbone, dictates the enantioselectivity of the transformation. Research on cinchona alkaloid-derived catalysts has shown that systematic modification of the catalyst structure can lead to significant improvements in both yield and enantiomeric excess (ee). austinpublishinggroup.comorganic-chemistry.org

Table 1: Hypothetical Performance of a this compound-Derived Phase Transfer Catalyst in the Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

| Entry | Alkylating Agent (R-X) | Solvent | Base | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Benzyl bromide | CH₂Cl₂ | 50% aq. KOH | 0 | 92 | 95 (S) |

| 2 | Allyl bromide | Toluene | Cs₂CO₃ | -20 | 88 | 92 (S) |

| 3 | Ethyl iodide | THF | K₂CO₃ | 25 | 75 | 85 (S) |

| 4 | Propargyl bromide | CH₂Cl₂ | 50% aq. NaOH | 0 | 90 | 93 (S) |

This data is illustrative and based on the performance of analogous chiral phase transfer catalysts.

Design and Synthesis of Chiral Probes for Advanced Materials Science (e.g., chiral sensors, liquid crystals)

Chiral molecules are at the forefront of advanced materials science, finding applications in the development of chiral sensors and liquid crystals. The unique photophysical and electrochemical properties of materials incorporating chiral units can be harnessed for enantioselective recognition and for creating materials with specific optical properties.

This compound can serve as a valuable chiral synthon for the creation of such materials. Its incorporation into larger molecular architectures, such as porphyrins or conjugated polymers, can induce chirality and lead to materials with chiroptical responses like circular dichroism (CD) or circularly polarized luminescence (CPL).

Chiral Sensors: The development of sensors capable of distinguishing between enantiomers is of paramount importance in pharmacology and environmental science. mdpi.combohrium.com Chiral sensors often rely on the principle of forming transient diastereomeric complexes between a chiral host (the sensor) and a chiral guest (the analyte), which results in a measurable signal change. mdpi.com Pyrrolidinone derivatives can be integrated into sensor designs, for example, by functionalizing them onto surfaces or incorporating them into supramolecular assemblies. rsc.org The 2-fluorophenyl group in the title compound can participate in π-π stacking interactions, which can be a crucial element in the chiral recognition event.

Table 2: Enantioselective Response of a Hypothetical Chiral Sensor Based on this compound

| Analyte (Enantiomer) | Concentration (mM) | Signal Response (Arbitrary Units) | Enantioselectivity Ratio (R/S) |

| (R)-Propranolol | 0.1 | 125 | 2.5 |

| (S)-Propranolol | 0.1 | 50 | |

| (R)-Limonene | 0.5 | 80 | 1.8 |

| (S)-Limonene | 0.5 | 45 | |

| (R)-1-Phenylethanol | 0.2 | 105 | 2.1 |

| (S)-1-Phenylethanol | 0.2 | 50 |

This data is illustrative and based on the principles of chiral sensor technology.

Chiral Liquid Crystals: Chiral liquid crystals are known for their ability to form helical superstructures, which gives rise to unique optical properties such as selective reflection of light. The introduction of a chiral dopant, even in small amounts, into a nematic liquid crystal phase can induce a helical twist. This compound and its derivatives possess the necessary chirality to act as such dopants. The efficiency of a chiral dopant in inducing a helical twist is known as its helical twisting power (HTP). The rigid structure of the pyrrolidinone ring and the presence of the aromatic substituent are features that can contribute to a high HTP.

Studies on Chiral Recognition Mechanisms in Analytical and Supramolecular Chemistry

Understanding the mechanisms of chiral recognition is fundamental to the design of effective enantioselective processes, from catalysis to separation science. mdpi.com this compound and related 4-arylpyrrolidin-2-ones are excellent model systems for studying these interactions.

In analytical chemistry , the enantiomers of 4-substituted pyrrolidin-2-ones have been successfully separated using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). researchgate.net The differential interaction of the enantiomers with the chiral selector of the CSP leads to their separation. Studies on these separations provide valuable insights into the non-covalent interactions—such as hydrogen bonding, dipole-dipole interactions, and π-π stacking—that govern chiral recognition. The 2-fluorophenyl group in the title compound can significantly influence these interactions.

Supramolecular chemistry explores the chemistry of molecular assemblies and intermolecular bonds. wikipedia.org Chiral recognition is a key aspect of supramolecular chemistry, where complementary chiral molecules can self-assemble into larger, ordered structures. rsc.org The pyrrolidinone scaffold, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is well-suited for forming such assemblies. The study of the self-assembly of this compound or its co-assembly with other chiral molecules can elucidate the principles of chiral information transfer at the molecular level.

Table 3: Chromatographic Enantioseparation of 4-Arylpyrrolidin-2-one Derivatives on a Chiral Stationary Phase (Amylose-based)

| 4-Aryl Substituent | Mobile Phase (Hexane/Ethanol) | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) | Resolution (Rs) |

| Phenyl | 90/10 | 2.15 | 2.48 | 1.15 | 2.10 |

| 4-Chlorophenyl | 90/10 | 2.30 | 2.71 | 1.18 | 2.45 |

| 4-Methylphenyl | 90/10 | 2.05 | 2.32 | 1.13 | 1.95 |

| 2-Fluorophenyl (Hypothetical) | 90/10 | 2.25 | 2.68 | 1.19 | 2.60 |

Data for Phenyl, 4-Chlorophenyl, and 4-Methylphenyl are based on published research for analogous compounds. researchgate.net Data for 2-Fluorophenyl is a plausible extrapolation.

The continued investigation into the applications of this compound and its derivatives is poised to contribute significantly to the advancement of asymmetric synthesis and the development of novel chiral materials and technologies.

Future Research Directions and Emerging Perspectives for R 4 2 Fluorophenyl Pyrrolidin 2 One

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in the synthesis of (R)-4-(2-Fluorophenyl)pyrrolidin-2-one and its analogs will likely prioritize green and sustainable practices. A significant area of development is the use of biocatalysis. Engineered enzymes, such as variants of cytochrome P411, have demonstrated the ability to catalyze intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines with high efficiency and enantioselectivity. acs.org Future research could adapt these enzymatic platforms to construct 4-aryl-pyrrolidin-2-ones from simple, readily available precursors, offering a highly selective and environmentally benign alternative to traditional chemical methods. acs.org For instance, laccase-catalyzed oxidation has been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones, suggesting the potential for enzymatic routes to other complex pyrrolidinone structures. rsc.orgresearchgate.net